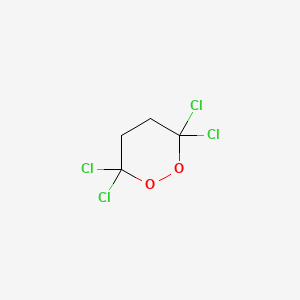
3,3,6,6-Tetrachloro-1,2-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetrachloro-1,2-dioxane: is a chemical compound with the molecular formula C4H4Cl4O2 It is a chlorinated derivative of 1,2-dioxane, characterized by the presence of four chlorine atoms attached to the carbon atoms in the dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetrachloro-1,2-dioxane typically involves the chlorination of 1,2-dioxane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Common reagents used in this process include chlorine gas and a suitable catalyst to facilitate the reaction. The reaction is usually conducted at elevated temperatures to achieve the desired level of chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where 1,2-dioxane is continuously fed and chlorinated. The process parameters, such as temperature, pressure, and chlorine concentration, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,6,6-Tetrachloro-1,2-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include chlorinated carboxylic acids or ketones.
Reduction: Products may include partially dechlorinated dioxanes.
Substitution: Products may include hydroxylated or aminated dioxanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3,6,6-Tetrachloro-1,2-dioxane is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a model compound to study the effects of chlorinated dioxanes on biological systems. It helps in understanding the toxicity and environmental impact of chlorinated organic compounds.
Medicine: While not directly used as a drug, this compound can be used in medicinal chemistry research to develop new pharmaceuticals. Its reactivity and structural features make it a useful building block for drug design.
Industry: In industrial applications, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its chlorinated nature makes it suitable for use in processes requiring high chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3,3,6,6-Tetrachloro-1,2-dioxane involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in electrophilic reactions, where it can act as an electrophile and react with nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms in the dioxane ring more susceptible to nucleophilic attack.
In biological systems, the compound may interact with cellular components, leading to oxidative stress and potential toxicity. The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is known to induce changes in cellular redox balance and disrupt normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrachloro-1,4-dioxane: Another chlorinated dioxane with a different substitution pattern.
3,3,6,6-Tetramethyl-1,2-dioxane: A methylated derivative of 1,2-dioxane.
1,2,3,6-Tetrachloro-Dibenzofuran: A structurally related compound with a dibenzofuran core.
Comparison: 3,3,6,6-Tetrachloro-1,2-dioxane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to 2,3,5,6-Tetrachloro-1,4-dioxane, it has a different reactivity profile and may form different products in chemical reactions. The presence of chlorine atoms in specific positions also affects its stability and solubility compared to other similar compounds.
Eigenschaften
CAS-Nummer |
524938-51-0 |
|---|---|
Molekularformel |
C4H4Cl4O2 |
Molekulargewicht |
225.9 g/mol |
IUPAC-Name |
3,3,6,6-tetrachlorodioxane |
InChI |
InChI=1S/C4H4Cl4O2/c5-3(6)1-2-4(7,8)10-9-3/h1-2H2 |
InChI-Schlüssel |
FHEKHMJSXKWMSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OOC1(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


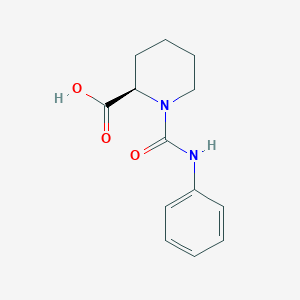
![Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-](/img/structure/B14224108.png)
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
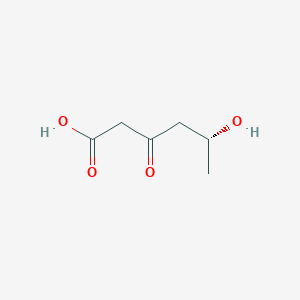

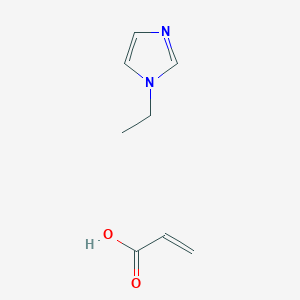
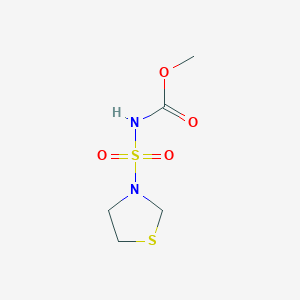
![Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate](/img/structure/B14224129.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
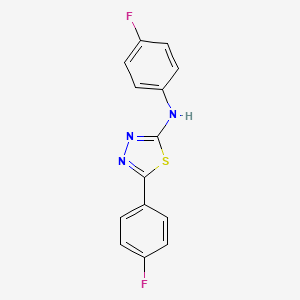
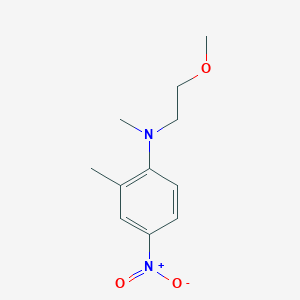

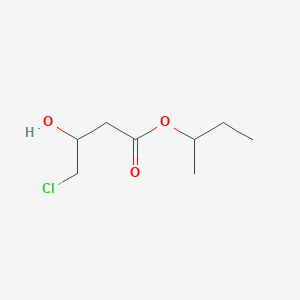
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
